2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has been studied for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to DNA, interfering with replication and transcription processes, which may explain its potential anticancer activity. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the dichlorophenyl group, for instance, may enhance its antimicrobial properties compared to its dimethoxy-substituted counterparts.
Properties
Molecular Formula |
C23H18Cl2N4OS |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-11-10-17(12-19(18)25)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
UKRLSMIXFSNILE-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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